[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate is a chemical compound known for its unique structure and properties. It is a solid powder, typically appearing as white to light yellow crystals. This compound is stable under normal conditions but can decompose when exposed to light, heat, or oxidizing agents .
Preparation Methods
The synthesis of [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate involves organic synthesis techniques such as sulfonyl hydrazine coupling reactions. The specific synthetic route can be chosen and optimized based on research needs . Industrial production methods may involve large-scale organic synthesis processes, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA), which help remove excess reagents and byproducts, yielding pure products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate has various scientific research applications, including:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Medicine: Research into its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis, with the mechanism involving the inhibition of the target enzyme DprE1 . This compound’s unique structure allows it to interact with various biological targets, leading to its diverse applications.
Comparison with Similar Compounds
Similar compounds to [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate include:
- N’'- (1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl isonicotinate
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 4-methylbenzoate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O4S-2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H16N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h3-11,21-22H,1H2,2H3/p-2 |
InChI Key |
WNHDTMNIBGAWCY-UHFFFAOYSA-L |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C=C)C2=NS(C3=CC=CC=C32)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.